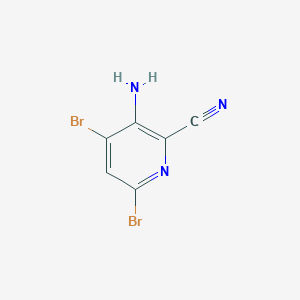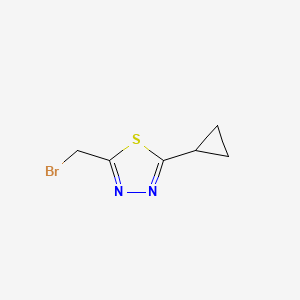
5-ベンジル-1H-1,2,4-トリアゾール-3-カルボン酸エチル
説明
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, typically involves the reaction of esters and amines under neutral conditions . This reaction can be efficiently carried out under microwave conditions, which significantly reduces the reaction time .Molecular Structure Analysis
The molecular structure of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can be represented by the InChI code: 1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) . The compound has a molecular weight of 231.25 .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, can participate in various chemical reactions. For instance, they can be used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .科学的研究の応用
5-ベンジル-1H-1,2,4-トリアゾール-3-カルボン酸エチルの用途に関する包括的な分析:
医薬品中間体
トリアゾール誘導体は、さまざまな医薬品の合成における中間体として役立つことが知られています。 神経保護および抗炎症作用を持つ可能性のある化合物を生成するために使用できます .
腐食防止剤
トリアゾールは、特に銅合金に対する有効な腐食防止剤であり、産業メンテナンスにおいて不可欠です .
超分子化学
作用機序
Target of Action
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, also known as ethyl 3-benzyl-1H-1,2,4-triazole-5-carboxylate, is a compound with potential neuroprotective and anti-neuroinflammatory properties It has been suggested that it may interact with active residues of atf4 and nf-kb proteins .
Mode of Action
The mode of action of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may interact with its targets to modulate these cellular processes, thereby exerting its neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate are primarily related to neuroprotection and inflammation. The compound’s action on the ER stress pathway, apoptosis pathway, and NF-kB inflammatory pathway suggests that it may have downstream effects on neuronal survival and inflammatory responses .
Pharmacokinetics
The compound’s potential as a neuroprotective and anti-inflammatory agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its targets in the nervous system .
Result of Action
The molecular and cellular effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate’s action include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound may protect neurons from stress-induced damage and death .
将来の方向性
The future research directions for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate and its derivatives could involve further exploration of their biological activities. Given their potential neuroprotective and anti-inflammatory properties , these compounds could be developed into therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Additionally, their synthesis methods could be optimized to improve yield and reduce reaction time .
生化学分析
Biochemical Properties
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels. Additionally, it can modulate the activity of enzymes involved in energy production, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions determine the compound’s localization and accumulation, which in turn influence its efficacy and potential side effects .
Subcellular Localization
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-85-7 | |
| Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)
![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
